5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde
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Overview
Description
5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde is a heterocyclic compound that features an oxazole ring substituted with a methoxymethylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methoxymethyl)benzaldehyde with an appropriate oxazole precursor under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(4-(Methoxymethyl)phenyl)oxazole-2-carboxylic acid.
Reduction: 5-(4-(Methoxymethyl)phenyl)oxazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring can also participate in various interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These compounds share a similar five-membered ring structure but differ in the positioning of the nitrogen and oxygen atoms.
Thiazole derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxazole ring.
Oxadiazole derivatives: These compounds have two nitrogen atoms in the five-membered ring.
Uniqueness
5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group and the aldehyde functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-[4-(methoxymethyl)phenyl]-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-15-8-9-2-4-10(5-3-9)11-6-13-12(7-14)16-11/h2-7H,8H2,1H3 |
InChI Key |
IYVYUMMETAAVJZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CN=C(O2)C=O |
Origin of Product |
United States |
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